![molecular formula C9H10N2O2 B073327 2-Hydroxyimino-N-p-tolyl-acetamide CAS No. 1132-40-7](/img/structure/B73327.png)
2-Hydroxyimino-N-p-tolyl-acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxyimino-N-p-tolyl-acetamide involves various chemical reactions, highlighting the versatility and complexity of synthesizing such molecules. For instance, the synthesis of 2-hydroxy-N-(2′-hydroxyalkyl)acetamides is achieved through the reaction of glycolic acid with β-aminoalcohols under solvent-free conditions, demonstrating the foundational procedures in creating hydroxyimino and acetamide functionalities (Rivera, Carrillo, & Mancilla, 1999). Moreover, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps exemplifies the detailed steps involved in producing structurally similar compounds, showcasing the intricacies of organic synthesis (Zhong-cheng & Shu, 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been characterized using advanced spectroscopic techniques. For example, the structural and vibrational investigation of 2-phenyl-N-(pyrazin-2-yl)acetamide combines XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations, providing insights into the molecular geometry, stability, and electronic properties (Lukose et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as the palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetates and acetamides, demonstrates the potential for chemical modifications and the synthesis of novel derivatives. These reactions feature excellent regioselectivity and wide substrate scope, indicating the versatility of hydroxyimino and acetamide compounds in organic synthesis (Wang et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. The crystal and molecular structure analysis of related compounds provides valuable information on the intermolecular interactions and stability, essential for designing compounds with desired physical characteristics (Yin et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are pivotal for understanding how this compound and its derivatives interact in chemical reactions. Studies on the rearrangement and reactivity of similar compounds, like N-benzyl-2-cyano-2-(hydroxyimino)acetamide, shed light on the mechanisms and conditions favoring specific transformations, contributing to the broader knowledge of acetamide chemistry (Darling & Chen, 1978).
Scientific Research Applications
Pharmacology and Metabolic Pathways
Studies on compounds like paracetamol (acetaminophen) underline the importance of understanding metabolic pathways and genetic differences in metabolism. Such research points to the complexity of metabolic reactions involving hydroxylation and the role of enzyme genotypes in drug efficacy and toxicity (Li-zi Zhao & G. Pickering, 2011) Drug Metabolism Reviews. This context is relevant for "2-Hydroxyimino-N-p-tolyl-acetamide," emphasizing the need to explore its metabolic fate and potential enzyme interactions.
Medicinal Chemistry and Therapeutic Applications
The exploration of phenoxy acetamide derivatives in medicinal chemistry, including their synthesis and pharmacological activities, provides insights into designing novel therapeutic agents (Fares Hezam Al-Ostoot et al., 2021) Journal of the Iranian Chemical Society. Research in this area could guide the development of "this compound" derivatives with optimized safety and efficacy profiles.
Environmental Science and Degradation
The advanced oxidation processes for degrading acetaminophen highlight the environmental fate of pharmaceutical compounds, including their kinetics, mechanisms, and biotoxicity of by-products (Mohammad Qutob et al., 2022) RSC Advances. Such studies are pertinent for assessing the environmental impact of "this compound" and developing strategies for its safe disposal or degradation.
Materials Science and Polymers
Research on polysuccinimide and its derivatives, including their synthesis, properties, and applications in biocompatible and degradable polymers, opens up possibilities for using "this compound" in materials science (E. Jalalvandi & A. Shavandi, 2018) European Polymer Journal. This area of research could explore the compound's potential as a building block for innovative materials with specific biodegradability and water solubility characteristics.
Mechanism of Action
properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWRKRLVPROQRN-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425938 | |
Record name | 2-Hydroxyimino-N-p-tolyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1132-40-7 | |
Record name | NSC39159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyimino-N-p-tolyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.